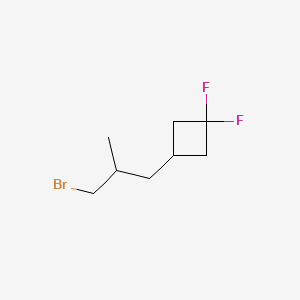

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a cyclobutane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane typically involves the reaction of 3-bromo-2-methylpropyl derivatives with difluorocyclobutane precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromo-2-methylpropyl group serves as a primary site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms). Reaction outcomes depend on steric effects and solvent polarity:

| Reagents/Conditions | Products | Mechanism |

|---|---|---|

| NaOH (aqueous ethanol) | 3-(3-Hydroxy-2-methylpropyl)-1,1-difluorocyclobutane | S<sub>N</sub>2 |

| KCN (acetone) | 3-(3-Cyano-2-methylpropyl)-1,1-difluorocyclobutane | S<sub>N</sub>2 |

| NH<sub>3</sub> (ethanol, heat) | 3-(3-Amino-2-methylpropyl)-1,1-difluorocyclobutane | S<sub>N</sub>2 |

-

Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to linear bromoalkanes.

-

Polar aprotic solvents (e.g., DMF) enhance S<sub>N</sub>2 reactivity.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes. The reaction is favored at elevated temperatures:

| Base | Conditions | Product |

|---|---|---|

| KOtBu | THF, 80°C | 1,1-Difluoro-3-(2-methylprop-1-en-1-yl)cyclobutane |

| DBU | Toluene, reflux | Mixture of regioisomeric alkenes |

-

The major product follows Zaitsev’s rule, forming the more substituted alkene.

-

Fluorine atoms on the cyclobutane stabilize transition states via inductive effects.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators:

| Conditions | Products |

|---|---|

| UV light, AIBN (azobisisobutyronitrile) | Radical intermediates leading to dimerization or polymer chains |

Ring-Opening Reactions

The strained cyclobutane ring can undergo selective cleavage under specific conditions:

| Reagents | Conditions | Product |

|---|---|---|

| H<sub>2</sub>/PtO<sub>2</sub> | High pressure, EtOH | Partially saturated derivatives (mixtures) |

| Ozone | -78°C, CH<sub>2</sub>Cl<sub>2</sub> | Ozonides (requires further reductive workup) |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related bromofluorocarbons:

| Compound | Reactivity Feature |

|---|---|

| 3-Bromo-1,1-difluorocyclobutane | Faster S<sub>N</sub>2 due to less steric hindrance |

| 3-(Bromomethyl)-1,1-difluorocyclobutane | Higher elimination propensity (allylic strain) |

Physicochemical Influences on Reactivity

Key properties affecting reaction pathways:

科学研究应用

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

相似化合物的比较

Similar Compounds

- 3-Bromo-2-methylpropyl acetate

- 3-Bromo-2-methylpropyl-1-ene

- 3-Bromo-2-methylpropyltrimethoxysilane

Uniqueness

3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms on a cyclobutane ring. This combination of halogens and the cyclobutane structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

生物活性

The compound 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclobutane is a fluorinated cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H10BrF2. The presence of bromine and fluorine atoms in its structure may influence its biological interactions and pharmacokinetics.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 227.07 g/mol |

| Boiling Point | Not readily available |

| Solubility | Varies with solvent |

| Density | Not readily available |

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Compounds with similar structures have been shown to act on purinergic receptors, particularly the P2X3 receptor, which plays a crucial role in nociception and pain pathways.

P2X3 receptors are ATP-gated cation channels involved in sensory neuron signaling. Antagonists of these receptors have demonstrated potential in treating pain-related disorders by inhibiting nociceptive signaling pathways .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. This suggests that the compound may be useful in managing conditions associated with chronic pain and inflammation.

Case Studies:

- Pain Management : In a study investigating P2X3 receptor antagonists, compounds structurally related to this compound showed a marked reduction in pain responses in animal models. This highlights the potential therapeutic applications of this compound in pain relief .

- Respiratory Disorders : Another study explored the role of P2X3 receptors in respiratory conditions such as chronic cough. The findings suggested that antagonizing these receptors could alleviate symptoms associated with overactive sensory pathways in respiratory tissues, indicating a possible application for this compound in treating such disorders .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other fluorinated cyclobutane derivatives.

Table 2: Comparison of Biological Activities

属性

分子式 |

C8H13BrF2 |

|---|---|

分子量 |

227.09 g/mol |

IUPAC 名称 |

3-(3-bromo-2-methylpropyl)-1,1-difluorocyclobutane |

InChI |

InChI=1S/C8H13BrF2/c1-6(5-9)2-7-3-8(10,11)4-7/h6-7H,2-5H2,1H3 |

InChI 键 |

SGKKNXORWDZNHE-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1CC(C1)(F)F)CBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。